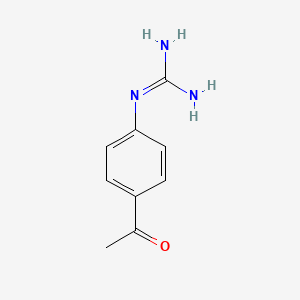

N-(4-Acetylphenyl)guanidine

描述

Historical Context of Guanidine (B92328) Scaffolds in Medicinal Chemistry and Chemical Biology

The journey of guanidine in science began in 1861 when it was first isolated by Adolph Strecker through the degradation of guanine. rsc.org However, its roots in traditional medicine can be traced back to medieval Europe, where the French lilac or goat's rue plant (Galega officinalis) was used for treating symptoms akin to diabetes mellitus. rsc.org The active ingredient in this plant was later identified as galegine (B1196923) (isoamylene guanidine), a guanidine derivative. This discovery spurred scientific interest, and in 1918, the blood glucose-lowering effects of guanidine were scientifically validated in animal studies. rsc.org

The 1920s and 1930s saw the introduction of synthetic guanidine derivatives like Synthalin A and Synthalin B for diabetes treatment, although their use was curtailed by concerns over toxicity. rsc.org A significant breakthrough came in the 1940s with the investigation of guanidine-based compounds as antimalarial agents, leading to the development of proguanil. rsc.org The landscape of guanidine-based therapeutics was further revolutionized in 1957 when Jean Sterne introduced metformin, a biguanide (B1667054) derivative, for the treatment of diabetes. rsc.org Metformin's success and eventual approval in the United States in 1995 underscored that structural modifications of the guanidine moiety could yield safe and effective therapeutic agents. rsc.org

Significance of the Guanidine Moiety in Bioactive Molecules

The guanidine group is a strong organic base due to the resonance stabilization of its protonated form, the guanidinium (B1211019) cation. nih.govnih.gov At physiological pH, it is predominantly protonated, carrying a positive charge that is delocalized over its three nitrogen atoms. researchgate.net This feature is central to its biological significance, enabling it to engage in strong electrostatic interactions and form multiple hydrogen bonds with biological targets such as proteins and enzymes. ulpgc.es

The guanidinium group is famously found in the side chain of the amino acid arginine, where it plays a critical role in protein structure and function, including enzyme catalysis and protein-protein interactions. ulpgc.es Beyond its presence in natural building blocks, the guanidine moiety is a key pharmacophore in a wide range of synthetic drugs. Its ability to interact with negatively charged groups like carboxylates and phosphates on biological macromolecules makes it invaluable for molecular recognition. ulpgc.es Guanidine-containing compounds have demonstrated a broad spectrum of biological activities, including antimicrobial, antihypertensive, and anticancer effects. researchgate.netmdpi.com

Overview of N-(4-Acetylphenyl)guanidine within the Guanidine Class

This compound is a specific derivative of guanidine that features an acetyl group substituted on a phenyl ring. This compound serves as a valuable research chemical and a building block in the synthesis of more complex, biologically active molecules. sci-hub.seresearchgate.net While extensive research on the standalone biological profile of this compound is not widely documented, its importance lies in its utility as a synthetic intermediate. sci-hub.seresearchgate.net

The presence of the acetylphenyl group modifies the electronic properties of the guanidine moiety. Electron-withdrawing groups, such as the acetyl group, can decrease the basicity of the guanidine. sci-hub.se The structure of this compound makes it a useful starting material for creating a variety of derivatives. For instance, it is a precursor in the synthesis of more elaborate structures like 1-Propargyloxycarbonyl-2-(4'-acetylphenyl)guanidine. rsc.org It has also been used in the synthesis of novel pyridine (B92270) derivatives through multi-component reactions.

Below is a table summarizing the key physicochemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 56923-83-2 |

| Molecular Formula | C9H11N3O |

| Molecular Weight | 177.21 g/mol |

| Physical Form | Solid |

| InChI Key | YZMGXQZYUREZKX-UHFFFAOYSA-N |

Structure

3D Structure

属性

IUPAC Name |

2-(4-acetylphenyl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O/c1-6(13)7-2-4-8(5-3-7)12-9(10)11/h2-5H,1H3,(H4,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMGXQZYUREZKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40482588 | |

| Record name | N-(4-ACETYLPHENYL)GUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56923-83-2 | |

| Record name | N-(4-ACETYLPHENYL)GUANIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40482588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Routes to N-(4-Acetylphenyl)guanidine and Related Analogues

The formation of the this compound scaffold can be approached through various synthetic pathways, primarily involving the reaction of appropriate precursors that build the guanidinyl moiety onto an existing aromatic framework.

A common and direct method for the synthesis of aryl guanidines involves the reaction of an aniline (B41778) derivative with a guanylating agent. In the case of this compound, the precursor is 4-aminoacetophenone. This amine can be reacted with various guanidine (B92328) precursors, such as cyanamide (B42294) or S-methylisothiourea salts, under appropriate conditions to yield the target compound. The reaction with S-methylisothiouronium salts is a widely used commercial method, though it can produce methanethiol (B179389) as a byproduct. mdpi.com Alternative guanylating reagents include carbodiimides and N,N'-Di-Boc-1H-pyrazole-1-carboxamidine. nih.govresearchgate.net These reactions are typically condensation reactions where the amino group of the acetophenone (B1666503) derivative nucleophilically attacks the electrophilic carbon of the guanidine precursor, followed by the elimination of a leaving group.

Another approach involves the Biginelli reaction, a one-pot multicomponent reaction between an aldehyde, a β-ketoester, and a urea (B33335) or guanidine derivative. nih.gov By using guanidine hydrochloride, ethyl 3-oxo-3-phenylpropanoate, and an appropriate aldehyde, complex pyrimidine (B1678525) structures incorporating a guanidine moiety can be constructed. nih.gov

The synthesis of this compound can be strategically designed starting from 4-aminoacetophenone, which is readily available. This primary amine serves as the key building block for the introduction of the guanidine group. The general strategy involves reacting the amine with a reagent that provides the C=N framework of the guanidine. researchgate.net

Common methods for this transformation include:

Addition to Cyanamides: The reaction of 4-aminoacetophenone with cyanamide (H₂NCN) or a substituted cyanamide provides a straightforward route to the corresponding guanidine. researchgate.net

Addition to Carbodiimides: Carbodiimides (RN=C=NR) are highly reactive species that readily undergo addition reactions with amines to form guanidines. researchgate.net

Substitution of Thioureas: 4-aminoacetophenone can be first converted to a thiourea (B124793) derivative, for instance, by reacting with an isothiocyanate. This thiourea can then be activated (e.g., with mercury(II) chloride) and reacted with another amine or ammonia (B1221849) source to form the guanidine. mdpi.com

These methods offer versatility in introducing different substitution patterns on the guanidine nitrogen atoms depending on the choice of reagents.

The propargyloxycarbonyl (Poc) group is a useful protecting group in organic synthesis, particularly for amines and guanidines, due to its stability and specific deprotection conditions. The synthesis of N-propargyloxycarbonyl-protected guanidine derivatives can be achieved by reacting a guanidine with propargyl chloroformate.

For a compound like this compound, this would involve the acylation of one of the guanidinyl nitrogens. The reaction typically proceeds by treating the guanidine with propargyl chloroformate in the presence of a base to neutralize the HCl generated. This functionalization introduces an alkyne moiety, which can be used for further chemical modifications, such as click chemistry reactions.

Derivatization Strategies for this compound

Once synthesized, this compound can be further modified at two primary locations: the phenyl ring and the guanidine core. These derivatizations are key to creating analogues with tailored properties.

The acetyl-substituted phenyl ring of this compound is amenable to various electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups. The acetyl group is a meta-directing deactivator, which would guide incoming electrophiles to the positions meta to it (positions 3 and 5). However, the guanidine group is an ortho, para-directing activator. The interplay between these two groups will determine the regioselectivity of the substitution.

Studies on related phenyl-containing compounds have shown that functionalization at various positions is possible. For instance, in a study on MPEP analogs, substituents like nitro (NO₂) and cyano (CN) groups were successfully introduced onto the phenyl ring, demonstrating the viability of such modifications. nih.gov Potential reactions include nitration, halogenation, and sulfonation, which would yield a library of substituted this compound derivatives.

Table 1: Potential Phenyl Ring Functionalizations

| Reaction | Reagents | Potential Product Position(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ortho/Para to guanidine; Meta to acetyl |

| Halogenation | Br₂, FeBr₃ | Ortho/Para to guanidine; Meta to acetyl |

The guanidine moiety itself offers multiple sites for chemical modification. nih.gov The nitrogen atoms of the guanidine can act as nucleophiles and can be alkylated or acylated. nih.govresearchgate.net Such modifications can significantly alter the basicity and hydrogen-bonding capabilities of the guanidine group. nih.gov

Alkylation: Introducing alkyl groups onto the guanidine nitrogens can be achieved using alkyl halides or via reductive amination. This can be used to block specific hydrogen-bonding interactions. nih.gov

Acylation: Reaction with acylating agents like acid chlorides or anhydrides can lead to the formation of acylguanidines. For example, acetylation can be performed using acetic anhydride. nih.gov

These derivatization strategies allow for the fine-tuning of the molecule's steric and electronic properties. The ability to modify both the aromatic ring and the guanidine core provides a powerful platform for developing a diverse range of analogues.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-aminoacetophenone |

| S-methylisothiourea |

| N,N'-Di-Boc-1H-pyrazole-1-carboxamidine |

| Guanidine hydrochloride |

| Ethyl 3-oxo-3-phenylpropanoate |

| Propargyl chloroformate |

Green Chemistry Approaches in Guanidine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals and other fine chemicals to reduce environmental impact and improve safety. jddhs.com Traditional methods for synthesizing guanidine derivatives can involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. jddhs.com Consequently, the development of more sustainable synthetic routes is an area of active research.

One notable green chemistry approach to synthesizing guanidine-containing compounds involves the reaction of dicyandiamide (B1669379) (DCD) with amino acids. nih.gov Dicyandiamide is a readily available and relatively low-toxicity starting material. This method can proceed under milder conditions and often uses more environmentally benign solvents, aligning with the core tenets of green chemistry, such as waste prevention and the use of safer chemicals. nih.govunibo.it

For example, the reaction of dicyandiamide with various amino acids has been shown to produce biguanides and guanidine-containing pyrazolones. nih.gov These reactions can be triggered by compounds like 6-amino caproic acid, demonstrating a pathway to guanidine derivatives from bio-based or readily available starting materials. nih.gov

While not yet specifically documented for this compound, these methodologies offer a promising blueprint for its greener synthesis. A hypothetical green synthesis could involve reacting 4-aminoacetophenone (the precursor to the "4-acetylphenyl" part) or a derivative with a guanidinylating agent derived from dicyandiamide under optimized, environmentally friendly conditions.

The key principles of green chemistry applicable to guanidine synthesis are summarized in the table below.

Table 2: Green Chemistry Principles in Guanidine Synthesis This table is interactive. Click on the headers to sort.

| Green Chemistry Principle | Application in Guanidine Synthesis | Potential Advantage |

|---|---|---|

| Waste Prevention | Utilizing atom-economical reactions, such as additions of amines to cyanamides or carbodiimides. | Reduces the formation of by-products that require disposal. |

| Use of Renewable Feedstocks | Employing amino acids or other bio-based materials as starting components. nih.gov | Decreases reliance on petrochemical sources. |

| Use of Safer Solvents | Replacing traditional volatile organic solvents (VOCs) with water, supercritical fluids, or ionic liquids. jddhs.com | Reduces air pollution and health hazards associated with solvent exposure. |

| Catalysis | Using catalytic amounts of reagents instead of stoichiometric amounts, including biocatalysis or heterogeneous catalysts that can be easily recovered and reused. jddhs.com | Increases reaction efficiency, reduces waste, and allows for milder reaction conditions. |

The adoption of these green chemistry strategies holds the potential to make the synthesis of this compound and related compounds more sustainable, safer, and more cost-effective. jddhs.com

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Characterization of N-(4-Acetylphenyl)guanidine and its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit several distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The para-substituted benzene (B151609) ring would give rise to two sets of doublets in the aromatic region (typically δ 7.0-8.5 ppm). The protons ortho to the acetyl group would be expected to appear at a higher chemical shift (downfield) compared to the protons ortho to the guanidine (B92328) group due to the deshielding effect of the carbonyl group.

Acetyl Protons: A sharp singlet, integrating to three protons, would be observed for the methyl group of the acetyl moiety, likely in the δ 2.5-2.7 ppm range.

Guanidine Protons: The protons on the guanidine nitrogen atoms (-NH and -NH₂) would appear as broad signals, and their chemical shift could vary significantly depending on the solvent, concentration, and temperature. These protons are also exchangeable with deuterium, a feature that can be confirmed by adding D₂O to the NMR sample.

¹³C NMR: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon: The carbon of the acetyl C=O group would be the most downfield signal, typically appearing in the δ 195-205 ppm region. researchgate.net

Guanidine Carbon: The central carbon of the guanidine group is also characteristically deshielded, with an expected chemical shift around δ 155-165 ppm. chemicalbook.com

Aromatic Carbons: Four distinct signals would be expected for the aromatic carbons. The carbon atom directly attached to the acetyl group and the one attached to the guanidine nitrogen would have characteristic chemical shifts, as would the two non-substituted aromatic CH carbons.

Methyl Carbon: The methyl carbon of the acetyl group would appear at the most upfield region of the spectrum, typically around δ 25-30 ppm.

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Aromatic H (ortho to -C(O)CH₃) | ~7.8-8.0 | Doublet |

| Aromatic H (ortho to -NH-Guanidine) | ~7.0-7.2 | Doublet | |

| -C(O)CH₃ | ~2.5-2.7 | Singlet | |

| -NH, -NH₂ | Variable (Broad) | Singlet (Broad) | |

| ¹³C NMR | -C=O | ~195-205 | - |

| Guanidine C | ~155-165 | - | |

| Aromatic C (Substituted) | ~125-150 | - | |

| Aromatic C (Unsubstituted) | ~115-130 | - | |

| -C(O)CH₃ | ~25-30 | - |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. upi.edu The spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. researchgate.net

N-H Stretching: The guanidine group's N-H bonds would produce broad absorption bands in the 3100-3500 cm⁻¹ region.

C=O Stretching: A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the acetyl group would be prominent around 1670-1690 cm⁻¹.

C=N Stretching: The imine (C=N) bond within the guanidine moiety would exhibit a strong absorption band in the 1630-1660 cm⁻¹ range. researchgate.net

C=C Stretching: Aromatic ring C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

N-H Bending: The bending vibration for the N-H groups would be observed around 1600-1650 cm⁻¹, potentially overlapping with the C=N stretch. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Guanidine N-H | Stretching | 3100-3500 | Medium-Strong, Broad |

| Acetyl C=O | Stretching | 1670-1690 | Strong, Sharp |

| Guanidine C=N | Stretching | 1630-1660 | Strong |

| Guanidine N-H | Bending | 1600-1650 | Medium |

| Aromatic C=C | Stretching | 1450-1600 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its molecular weight and elemental formula. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The nominal molecular weight of this compound (C₉H₁₁N₃O) is approximately 177.21 g/mol . sigmaaldrich.com The mass spectrum would show a molecular ion peak (M⁺) or, more likely, a protonated molecular ion peak ([M+H]⁺) at m/z 178 under techniques like Electrospray Ionization (ESI). Fragmentation patterns would reveal structural information, with likely cleavage occurring at the bond between the phenyl ring and the guanidine nitrogen or adjacent to the carbonyl group.

Crystallographic Analysis

X-ray crystallography provides definitive information about the solid-state structure of a crystalline compound, including bond lengths, bond angles, and intermolecular interactions.

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | Describes the symmetry of the unit cell (e.g., P2₁/c) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Defines the size and shape of the unit cell |

| Bond Lengths (Å) | Precise distances between bonded atoms (e.g., C=O, C=N, C-N) |

| Bond Angles (°) | Angles between adjacent bonds (e.g., N-C-N) |

| Torsion Angles (°) | Dihedral angle between the phenyl ring and guanidine group |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal structure of this compound would be significantly influenced by intermolecular forces, particularly hydrogen bonding. The guanidine group is an excellent hydrogen bond donor (N-H) and acceptor (imine nitrogen), while the acetyl group's carbonyl oxygen is a strong hydrogen bond acceptor. It is highly probable that the crystal packing would be dominated by an extensive network of hydrogen bonds. researchgate.net Common motifs could include dimers formed through N-H···O=C interactions between the guanidine and acetyl groups of adjacent molecules or chains formed via N-H···N bonds between guanidine moieties. Furthermore, π-π stacking interactions between the aromatic phenyl rings of neighboring molecules could also play a role in stabilizing the crystal lattice. Analysis of these interactions is crucial for understanding the supramolecular chemistry of the compound.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots

A detailed examination of the intermolecular interactions and crystal packing of this compound through Hirshfeld surface analysis and the associated two-dimensional (2D) fingerprint plots could not be conducted. A thorough search of scientific literature and crystallographic databases did not yield a publicly available crystal structure for this specific compound. The determination of the crystal structure is a fundamental prerequisite for generating and analyzing Hirshfeld surfaces and 2D fingerprint plots.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules. The surface is colored according to various properties, such as dnorm (a normalized contact distance), which highlights regions involved in significant intermolecular interactions like hydrogen bonds.

For a typical analysis, the contributions of various intermolecular contacts are quantified and presented in a table. This allows for a detailed understanding of the forces governing the crystal's stability and structure. An example of how such data would be presented is shown below, based on analyses of similar organic molecules.

Hypothetical Data Table: Contributions of Intermolecular Contacts to the Hirshfeld Surface Area for this compound.

| Interaction Type | Contribution (%) |

| H···H | XX.X |

| O···H / H···O | XX.X |

| C···H / H···C | XX.X |

| N···H / H···N | XX.X |

| C···C | X.X |

| C···N / N···C | X.X |

| Other | X.X |

Note: The data in this table is hypothetical and serves only to illustrate the format of results from a Hirshfeld surface analysis. Actual values for this compound can only be determined upon experimental crystal structure analysis.

Without the foundational crystallographic data for this compound, a scientifically accurate and detailed discussion of its Hirshfeld surface analysis and 2D fingerprint plots is not possible. Further experimental work to determine the single-crystal X-ray structure of this compound is necessary before such a computational analysis can be performed and its results reported.

Computational Chemistry and Molecular Modeling Approaches

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are powerful tools for this purpose.

Electronic Structure Analysis and Reactivity Prediction

A DFT study of N-(4-Acetylphenyl)guanidine would typically involve optimizing the molecule's 3D geometry to find its most stable energetic state. From this, crucial electronic properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap would be determined. These parameters are vital for predicting the molecule's kinetic stability and chemical reactivity. Furthermore, a Molecular Electrostatic Potential (MEP) map could identify electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. However, specific studies detailing these calculations for this compound are not currently available in the reviewed literature.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein or enzyme target. This method is instrumental in drug discovery for predicting ligand-target interactions.

Ligand-Protein Interaction Profiling

To profile the interactions of this compound, researchers would dock it against a specific protein's binding site. This simulation would identify potential non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, between the guanidine (B92328), acetyl, and phenyl groups of the ligand and the amino acid residues of the protein. Such a profile is critical for understanding the basis of its potential biological activity.

Binding Mode Prediction for Target Enzymes

Predicting the binding mode involves determining the most stable pose (conformation and orientation) of this compound within a target enzyme's active site. The simulation calculates a binding affinity or docking score, which estimates the strength of the interaction. A lower binding energy typically suggests a more stable and favorable interaction. Without published docking studies, the potential enzyme targets and binding modes for this compound remain speculative.

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide insights into the dynamic behavior of molecules and their complexes over time, offering a more realistic representation of biological systems than static docking models.

Conformational Analysis and Binding Stability

An MD simulation of this compound, either alone in a solvent or in complex with a protein, would track the movements of its atoms over a set period. This analysis reveals the molecule's flexibility and preferred conformations. When simulated in a protein-ligand complex, MD can assess the stability of the predicted binding pose from docking. Key metrics, such as the root-mean-square deviation (RMSD) of the ligand and protein atoms, would be calculated to determine if the complex remains stable or if the ligand dissociates from the binding site over time. Currently, there is no specific research detailing such simulations for this compound.

Quantitative Structure-Activity Relationships (QSAR) and Molecular Field Analysis (MFA)

Quantitative Structure-Activity Relationship (QSAR) and Molecular Field Analysis (MFA) are computational techniques employed in medicinal chemistry to understand and predict the biological activity of chemical compounds based on their molecular structures. These methods are instrumental in the design and optimization of new drug candidates by establishing a mathematical relationship between the chemical structure and the biological effect.

QSAR models are developed by correlating variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. ijpsr.com These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. The goal of QSAR is to derive a predictive model that can estimate the activity of novel compounds before their synthesis, thereby saving time and resources. nih.gov

MFA, a three-dimensional (3D-QSAR) technique, extends this concept by considering the 3D arrangement of atoms in a molecule and the surrounding molecular fields. researchgate.net Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are common MFA methods. nih.gov In CoMFA, the steric and electrostatic fields around a set of aligned molecules are calculated and correlated with their biological activities. researchgate.net CoMSIA provides a more comprehensive analysis by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields in addition to steric and electrostatic fields. nih.gov The results of these analyses are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish biological activity. nih.gov

The prediction of biological activity from structural descriptors is the cornerstone of QSAR and MFA studies. drugdesign.org This process involves the selection of a set of molecules with known biological activities and the calculation of various molecular descriptors that characterize their structural features. These descriptors serve as the independent variables in a statistical model, while the biological activity is the dependent variable.

For a compound like this compound, a variety of structural descriptors could be calculated to build a QSAR model. These descriptors fall into several categories:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe aspects such as molecular size, shape, and branching.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as charge distribution, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the electron-withdrawing nature of the acetyl group and the electron-donating properties of the guanidine group would significantly influence these descriptors.

Steric Descriptors: These relate to the three-dimensional size and shape of the molecule. Parameters like molecular volume, surface area, and specific steric parameters for substituents are considered.

Once a diverse set of descriptors is calculated for a series of this compound analogs, statistical methods such as Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) are used to develop the QSAR equation. ijpsr.comfrontiersin.org The predictive power of the resulting model is then rigorously evaluated using internal and external validation techniques. frontiersin.org

The table below illustrates a hypothetical set of descriptors that could be used in a QSAR study of this compound derivatives, along with their potential influence on biological activity.

| Descriptor Type | Descriptor Example | Potential Influence on Biological Activity of this compound Derivatives |

|---|---|---|

| Electronic | Hammett constant (σ) of substituents on the phenyl ring | Modifying the electronic properties of the phenyl ring can affect interactions with the target receptor. |

| Hydrophobic | LogP | Balancing hydrophobicity is crucial for membrane permeability and reaching the target site. |

| Steric | Molar Refractivity (MR) | The size and shape of substituents can influence the binding affinity to the active site of a receptor. |

| Topological | Wiener Index | Describes the overall molecular branching and can be related to the compactness of the molecule. |

| Quantum Chemical | HOMO/LUMO energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. |

In a molecular field analysis study, the 3D structures of a series of this compound analogs would be aligned based on a common scaffold. The steric and electrostatic fields would then be calculated at various grid points surrounding the molecules. The resulting data would be analyzed to generate a 3D-QSAR model that visually represents the regions where positive or negative steric and electrostatic contributions to the biological activity are favorable. This information is invaluable for designing new derivatives with potentially enhanced potency.

In Vitro Pharmacological and Biological Investigations

Antimicrobial Activity

Guanidine-containing compounds have been widely investigated for their antimicrobial properties, often attributed to their ability to disrupt microbial cell membranes. However, specific studies detailing the antimicrobial spectrum of N-(4-Acetylphenyl)guanidine are not present in the reviewed scientific literature.

Antibacterial Efficacy (e.g., against Gram-positive, Gram-negative strains, MRSA)

There is no specific data from in vitro studies, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values, for this compound against common Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), or Methicillin-resistant Staphylococcus aureus (MRSA). While related phenylguanidine derivatives have been synthesized and tested for antibacterial activity, these findings cannot be directly extrapolated to this compound.

Antifungal Efficacy

Similarly, a literature search did not yield any specific studies on the in vitro antifungal activity of this compound. There are no available data, such as MIC or Minimum Fungicidal Concentration (MFC) values, against common fungal pathogens like Candida albicans or Aspergillus fumigatus. The broader class of guanidine (B92328) derivatives has shown promise as antifungal agents, but specific efficacy data for the N-(4-acetylphenyl) substituted compound is lacking.

Evaluation against Drug-Resistant Bacterial Species

No dedicated studies evaluating the efficacy of this compound against a panel of drug-resistant bacterial species were identified. Consequently, there is no reported data on its potential activity against multidrug-resistant (MDR) strains of clinical significance.

Enzyme Inhibition Studies

The guanidine functional group is a key feature in the design of various enzyme inhibitors due to its ability to form strong interactions with active sites. However, specific inhibitory activity of this compound against the enzymes listed below has not been reported.

Cholinesterase Inhibition (Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE))

There are no published in vitro studies that have specifically assessed the inhibitory potential of this compound against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE). Therefore, IC50 values or kinetic data for this compound as a cholinesterase inhibitor are not available. While other guanidine derivatives have been explored as potential treatments for Alzheimer's disease through cholinesterase inhibition, the specific contribution of the 4-acetylphenyl substitution has not been documented.

β-Secretase (BACE1) Inhibition

In the context of Alzheimer's disease research, β-secretase (BACE1) is a key therapeutic target. Guanidine-containing molecules have been designed and synthesized as BACE1 inhibitors. However, a specific investigation into the BACE1 inhibitory activity of this compound has not been reported in the scientific literature. As a result, there is no available data, such as IC50 values, from in vitro BACE1 inhibition assays for this compound.

Based on a comprehensive search for scientific literature, there is currently insufficient publicly available data to generate a detailed article on the in vitro pharmacological and biological investigations of this compound that strictly adheres to the requested outline.

Specifically, targeted searches did not yield published research findings for this compound in the following areas:

Urease Inhibition: No specific studies detailing the IC50 values or inhibitory activity of this compound against the urease enzyme were found.

Alpha-Amylase Inhibition: There is no available data on the in vitro inhibitory effects of this compound on the alpha-amylase enzyme.

Signal Peptidase Inhibition (e.g., SpsB): Research connecting this compound to the inhibition of signal peptidases like SpsB could not be located.

Anticancer Activity (in vitro cell line studies):

Cytotoxicity: While various guanidine derivatives have been studied for their anticancer properties, no specific cytotoxicity data (e.g., IC50 values) for this compound against breast carcinoma, prostate carcinoma, or glioblastoma cell lines were identified.

Effects on Spheroid Growth: There are no available studies on the effects of this compound on the growth and viability of 3D cancer cell spheroids.

Mechanistic Investigations: Detailed mechanistic studies elucidating the biological actions of this compound are not present in the available literature.

Due to the lack of specific research data for this compound within the parameters of the provided outline, it is not possible to construct the requested scientific article without compromising the core requirements of being thorough, informative, and scientifically accurate. Writing the article would require speculating or using data from related but distinct compounds, which would violate the explicit instructions to focus solely on this compound.

Mechanistic Investigations of Biological Action

Elucidation of Molecular Targets and Pathways

There is no specific information available in the searched scientific literature detailing the molecular targets and pathways of this compound.

Analysis of Cellular Stress Responses

No studies were identified that specifically analyze the cellular stress responses induced by this compound.

Impact on Cellular Processes (e.g., protein secretion, cell wall integrity)

Information regarding the impact of this compound on cellular processes such as protein secretion or cell wall integrity could not be located in the available literature.

Free Radical Scavenging Activity

While the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of compounds, no published studies were found that report the IC50 value or provide a data table for the antioxidant activity of this compound.

Structure Activity Relationship Sar Analysis and Design Principles

Impact of Substituent Effects on Biological Activity

The biological activity of N-(4-Acetylphenyl)guanidine is significantly influenced by the electronic and steric properties of substituents on both the aromatic ring and the guanidine (B92328) group.

The nature and position of substituents on the phenyl ring can dramatically alter the compound's potency and receptor affinity. The acetyl group at the para-position of this compound is an electron-withdrawing group. In studies of related N2-phenylguanines, compounds with electron-attracting groups in the meta position of the phenyl ring were found to be the most potent inhibitors of herpes simplex virus thymidine (B127349) kinases nih.gov. Conversely, for a series of N,N'-diarylguanidines, para-substituted derivatives exhibited lower affinity for the NMDA receptor ion channel site compared to their ortho- or meta-substituted counterparts.

The presence of halo groups as substituents on the phenyl ring also impacts biological activity, primarily through their electronic and hydrophobic contributions. The specific effect often depends on the biological target and the position of the halogen.

A summary of the general effects of aromatic substituents on the activity of phenylguanidine derivatives is presented in the table below.

| Substituent Position | Substituent Type | General Impact on Activity | Reference Compound Class |

| Meta | Electron-withdrawing (e.g., -CF3) | Increased potency | N2-phenylguanines nih.gov |

| Para | General | Decreased affinity | N,N'-diarylguanidines |

The guanidine group is a strong base and is protonated at physiological pH, forming a positively charged guanidinium (B1211019) cation. This protonation is crucial for the biological activity of this compound, as the guanidinium ion is a key pharmacophoric feature. The positive charge allows for strong electrostatic interactions and the formation of multiple hydrogen bonds with negatively charged amino acid residues (e.g., aspartate, glutamate) in the binding site of a target protein. Deactivation of the guanidinium group or its replacement with a primary amine has been shown to significantly decrease the inhibitory activity of guanidine-containing compounds nih.gov.

The basicity of the guanidine moiety, and thus its protonation state, can be modulated by the electronic effects of the aromatic substituents. Electron-withdrawing groups, such as the acetyl group in this compound, can decrease the pKa of the guanidine group nih.gov. While this might slightly reduce the concentration of the protonated form at physiological pH, the guanidinium cation is generally stable enough to remain the predominant species and engage in critical receptor interactions.

Conformational Flexibility and its Correlation with Activity

The conformational flexibility of this compound, primarily arising from rotation around the single bond connecting the phenyl ring and the guanidine nitrogen, is a critical determinant of its biological activity. This rotational freedom allows the molecule to adopt various spatial arrangements, or conformations. The ability to adopt a specific low-energy conformation that is complementary to the topography of the receptor's binding site is essential for effective binding and subsequent biological response.

Identification of Pharmacophoric Features for Target Interaction

A pharmacophore model for this compound outlines the essential steric and electronic features required for its interaction with a biological target. Based on its structure, the key pharmacophoric features can be identified as:

A Positive Ionizable Feature: The protonated guanidinium group acts as a cation, enabling strong electrostatic interactions with anionic sites on the receptor.

Hydrogen Bond Donors: The N-H groups of the guanidinium moiety serve as multiple hydrogen bond donors, forming a network of interactions that contribute to binding affinity and specificity.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, providing an additional interaction point with the receptor.

An Aromatic/Hydrophobic Region: The phenyl ring provides a hydrophobic surface that can engage in van der Waals or π-π stacking interactions with aromatic amino acid residues in the binding pocket.

These features and their spatial arrangement are critical for the molecular recognition of this compound by its biological target.

| Pharmacophoric Feature | Structural Moiety | Type of Interaction |

| Positive Ionizable | Guanidinium group | Electrostatic |

| Hydrogen Bond Donor | Guanidinium N-H | Hydrogen Bonding |

| Hydrogen Bond Acceptor | Acetyl C=O | Hydrogen Bonding |

| Aromatic/Hydrophobic | Phenyl ring | van der Waals, π-π stacking |

Fragment Growing Strategies in Compound Design

Fragment-based drug design (FBDD) is a powerful strategy for the development of potent and selective drug candidates, and the "fragment growing" approach is particularly relevant to the design of molecules like this compound nih.gov. This strategy begins with the identification of a small, low-molecular-weight fragment that binds to the target of interest. Subsequently, medicinal chemists systematically build upon this fragment, adding functional groups to extend into adjacent binding pockets and enhance affinity.

Conceptually, this compound can be viewed as a product of a fragment-growing strategy starting from a simpler phenylguanidine scaffold. Phenylguanidine itself can serve as a fragment that establishes initial binding, primarily through the interactions of the guanidinium group. The subsequent addition of the acetyl group at the para position would be a "growing" step to probe for additional interactions in the binding site. This strategic addition of the acetyl group could potentially lead to a significant increase in binding affinity if it favorably interacts with the target protein, for example, through a hydrogen bond with the carbonyl oxygen.

Optimization of Ligand-Receptor Interactions (e.g., Hydrogen Bonding Networks)

The optimization of interactions between a ligand and its receptor is a central goal in drug design. For this compound, the guanidinium group is a key anchor, capable of forming a robust network of hydrogen bonds with the target protein. The multiple N-H donors on the guanidinium group can engage with one or more hydrogen bond acceptors (e.g., carboxylate or backbone carbonyl groups) on the receptor. The geometry and strength of this hydrogen bonding network are critical for high-affinity binding.

Optimizing these interactions can involve modifying the scaffold to better position the guanidinium group within the binding site. Furthermore, the principle of hydrogen bond pairing suggests that interactions are most favorable when the donor and acceptor have matched strengths nih.gov. Therefore, understanding the hydrogen-bonding character of the receptor's active site is crucial for designing derivatives of this compound with enhanced potency. The acetyl group also offers a handle for optimization, as its carbonyl oxygen can participate in hydrogen bonding, and modifications to the acetyl group could further refine these interactions.

Perspectives and Emerging Research Avenues

Development of Novel N-(4-Acetylphenyl)guanidine Derivatives with Enhanced Specificity

A primary focus of ongoing research is the rational design and synthesis of novel derivatives of this compound to improve their selectivity and potency for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the modification of the parent molecule to achieve desired pharmacological profiles. nih.gov

Key strategies for derivatization include:

Modification of the Phenyl Ring: Introducing various substituents (e.g., halogens, alkyl, or methoxy (B1213986) groups) onto the phenyl ring can modulate the electronic and steric properties of the molecule. These changes can influence binding affinity and specificity for target proteins. For example, studies on other arylguanidine compounds have shown that electron-withdrawing groups can enhance binding at certain receptors. sci-hub.se

Alteration of the Acetyl Group: The acetyl group offers a site for chemical modification, such as reduction to an alcohol, conversion to other functional groups, or extension into more complex side chains. These changes can explore new interactions within a target's binding pocket.

Substitution on the Guanidine (B92328) Moiety: Attaching alkyl or aryl groups to the nitrogen atoms of the guanidine group can significantly alter the molecule's basicity, lipophilicity, and hydrogen-bonding capacity. Research on other guanidine series has demonstrated that even simple alkyl substitutions can dramatically impact biological activity, in some cases enhancing effects and in others diminishing them. nih.gov For instance, the strategic addition of a cyclopropyl (B3062369) ring to a guanidine scaffold was shown to enhance metabolic stability and modulate molecular recognition. nih.gov

By systematically synthesizing and screening these new analogues, researchers aim to develop second-generation compounds with enhanced specificity, leading to fewer off-target effects and a better therapeutic window.

Exploration of Additional Biological Targets and Therapeutic Areas

The guanidine functional group is a versatile pharmacophore found in a wide array of biologically active compounds, suggesting that this compound and its derivatives may have therapeutic potential across multiple disease areas. sci-hub.semdpi.com The scaffold's ability to interact with anionic groups like phosphates and carboxylates makes it a prime candidate for targeting various enzymes and receptors. nih.gov

Emerging research is focused on screening this compound derivatives against new biological targets, expanding their potential applications into:

Oncology: Guanidine derivatives have been investigated as anticancer agents that interact with DNA, potentially by binding to the minor groove and disrupting cancer cell proliferation. nih.govresearchgate.netnih.gov The this compound scaffold could be optimized to create potent and selective DNA-binding agents.

Infectious Diseases: The guanidine moiety is a key feature in several antimicrobial and antiviral compounds. Recent computational and in vitro studies have identified guanidine derivatives as potential inhibitors of critical viral enzymes, such as the main protease (Mpro) of SARS-CoV-2. nih.gov This opens the door to exploring this compound analogues as potential treatments for viral and bacterial infections.

Neurological Disorders: Arylguanidines have been studied for their activity on various central nervous system (CNS) targets, including serotonin (B10506) (5-HT3) receptors, which are implicated in conditions like anxiety, depression, and pain. sci-hub.se The structural features of this compound make it a candidate for developing novel CNS-active agents.

Metabolic Diseases: Given that metformin, a biguanide (B1667054), is a first-line treatment for type 2 diabetes, the investigation of other guanidine-containing compounds for hypoglycemic activity is a logical progression. researchgate.net

Integration of Advanced Computational Methodologies for Predictive Modeling

Modern drug discovery heavily relies on computational tools to accelerate the design and optimization of new drug candidates. For the this compound scaffold, integrating these methodologies is key to efficiently exploring its therapeutic potential.

Molecular Docking: This technique is used to predict the preferred binding orientation of a ligand (the drug candidate) within the active site of a target protein. For novel this compound derivatives, docking studies can help visualize key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.govnih.gov For example, docking studies on guanidine derivatives targeting DNA have successfully predicted their binding energies and preferential binding within the DNA minor groove. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing QSAR models for this compound analogues, researchers can predict the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. sci-hub.sefrontiersin.org These models can be 3D or even 4D, incorporating conformational flexibility to improve predictive power. frontiersin.orgnih.govnih.gov

Density Functional Theory (DFT) and Molecular Dynamics (MD) Simulations: DFT calculations provide deep insights into the electronic properties of molecules, such as charge distribution and orbital energies, which govern their reactivity and intermolecular interactions. researchgate.netnih.gov MD simulations allow researchers to observe the dynamic behavior of a drug-target complex over time, confirming the stability of binding interactions predicted by docking. rsc.org

ADMET Prediction: Computational models that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds are crucial for early-stage drug development. Applying these models to novel this compound derivatives can help identify candidates with favorable pharmacokinetic profiles and avoid costly late-stage failures. researchgate.netnih.gov

The following table summarizes the application of these computational methods in the study of guanidine derivatives.

| Computational Method | Application in Guanidine Derivative Research | Research Findings |

| Molecular Docking | Predicting binding modes and affinities with biological targets (e.g., DNA, enzymes). nih.govfrontiersin.org | Identified key hydrogen bonding and hydrophobic interactions within the DNA minor groove; correlated docking scores with experimental activity. nih.gov |

| QSAR | Developing predictive models for biological activity (e.g., antimalarial, CNS activity). sci-hub.sefrontiersin.org | Created a robust 3D-QSAR model for tricyclic guanidine antimalarial agents with high predictive accuracy (r² = 0.91). frontiersin.org |

| DFT Calculations | Analyzing electronic features (e.g., HOMO-LUMO energies) and pharmacokinetic attributes. nih.gov | Provided insights into the electronic properties that influence the DNA-binding capabilities of novel guanidine derivatives. nih.gov |

| ADMET Prediction | In silico screening for favorable drug-like properties. researchgate.net | Used to assess the pharmacokinetic profiles of new anticancer guanidine scaffolds, guiding further development. researchgate.net |

Investigations into Multifunctional Ligands based on the this compound Scaffold

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. This has led to a growing interest in developing multifunctional ligands, or dual-target inhibitors, which can modulate two or more targets simultaneously. This approach can offer improved efficacy and a reduced likelihood of drug resistance compared to single-target agents. nih.gov

The this compound structure is a promising scaffold for designing such multifunctional molecules. By strategically combining the core guanidine moiety with other pharmacophores, it is possible to create hybrid compounds with a desired polypharmacological profile. For example, a research effort focused on modifying histamine (B1213489) H3 receptor antagonists inadvertently led to the discovery of potent muscarinic M2/M4 receptor antagonists, highlighting how simple structural changes to a guanidine-based scaffold can result in activity at entirely new targets. nih.gov

Future research directions include:

Designing Dual Kinase Inhibitors: By incorporating functionalities known to inhibit specific kinases, derivatives of this compound could be developed to target multiple signaling pathways involved in cancer progression.

Creating Agents for Neurodegenerative Diseases: In Alzheimer's disease, a dual-target approach might involve inhibiting both acetylcholinesterase (AChE) and the aggregation of β-amyloid plaques. nih.gov The this compound scaffold could be elaborated to include fragments that confer activity at both of these targets.

This strategy represents a sophisticated evolution in drug design, moving from a "one molecule, one target" paradigm to a more holistic approach that may be better suited for treating complex multifactorial diseases.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for N-(4-Acetylphenyl)guanidine, and how can reaction conditions be controlled to maximize yield?

- Methodology : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 4-acetylaniline with cyanamide derivatives under basic conditions (e.g., triethylamine) at controlled temperatures (90–95°C) to prevent side reactions. Solvent choice (e.g., acetonitrile) and pH adjustments are critical for stabilizing intermediates .

- Key Data :

| Reaction Step | Temperature (°C) | Solvent | Catalyst/Base | Yield (%) |

|---|---|---|---|---|

| Intermediate formation | 90–95 | Acetonitrile | Triethylamine | ~60–75 |

Q. How can Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm the structural integrity of this compound?

- Methodology :

- NMR : Analyze - and -NMR spectra to verify the acetylphenyl group (e.g., singlet at ~2.5 ppm for CH) and guanidine protons (broad peaks at ~6–8 ppm). -NMR may resolve guanidine tautomers .

- MS : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) with <2 ppm error. Fragmentation patterns validate substituent connectivity .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

- Methodology : Use enzyme inhibition assays (e.g., kinase or protease panels) with ATP-competitive binding protocols. Monitor IC values under physiologically relevant pH (7.4) and temperature (37°C). Include positive controls (e.g., staurosporine) and validate via dose-response curves .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the phenyl ring) influence the biological activity of this compound derivatives?

- Methodology :

- Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (e.g., -OCH) groups.

- Compare activity via SAR studies using standardized assays. For example, fluorophenyl derivatives () show enhanced enzyme affinity vs. phenoxyphenyl analogs () due to altered electronic profiles .

- Data Contradiction : Discrepancies in reported IC values may arise from assay conditions (e.g., buffer composition) or purity (>95% required for reproducibility) .

Q. What computational strategies predict the pharmacokinetic properties of this compound, such as blood-brain barrier (BBB) penetration?

- Methodology :

- Calculate logBB values using molecular dynamics (MD) simulations or QSAR models. shows thiazole-guanidine analogs with logBB < -0.5, suggesting limited BBB permeability .

- Dock the compound into target receptors (e.g., NMDA) using AutoDock Vina to assess binding modes and affinity .

Q. How can reaction optimization (e.g., microwave-assisted synthesis) improve the scalability of this compound production?

- Methodology :

- Compare traditional heating vs. microwave methods (e.g., 100 W, 120°C) to reduce reaction time from hours to minutes.

- Use Design of Experiments (DoE) to optimize parameters (temperature, solvent ratio) for ≥90% yield .

Methodological Considerations for Data Reproducibility

- Purity Validation : Always characterize batches via HPLC (≥95% purity) and elemental analysis (C, H, N within ±0.4% of theoretical) .

- Crystallography : Single-crystal X-ray diffraction ( ) resolves bond-length ambiguities (e.g., C–N vs. C=N in guanidine core) and confirms non-covalent interactions (e.g., C–H···O hydrogen bonds) .

Key Research Gaps

- Limited in vivo toxicity Conduct acute toxicity studies in rodent models (OECD 423) to establish LD and NOAEL .

- Mechanistic ambiguity: Use isotopic labeling (-guanidine) to trace metabolic pathways in hepatocyte assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。